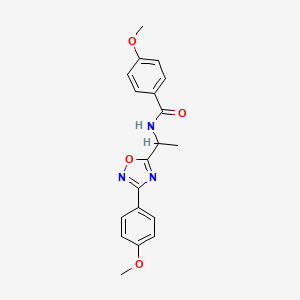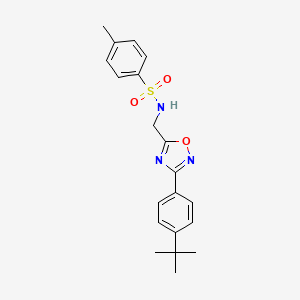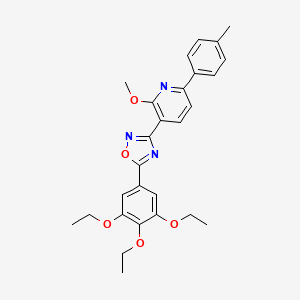
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole, also known as MPTO, is a chemical compound with potential applications in scientific research. MPTO has been studied for its mechanism of action and biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to inhibit the activity of the enzyme tubulin, which is involved in cell division. By inhibiting tubulin, this compound prevents the formation of microtubules, which are essential for cell division. This leads to the inhibition of cell growth and division, which is why this compound has been studied for its potential use in cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the study of inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole. One direction is the development of more potent analogs of this compound for use in cancer therapy. Another direction is the study of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the anti-inflammatory and antioxidant properties of this compound may be further explored for the treatment of inflammatory diseases. Finally, the potential toxicity of this compound may be studied further to determine its safety for use in vivo.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While further research is needed to fully understand the potential of this compound, it shows promise as a candidate for cancer therapy, the treatment of neurodegenerative diseases, and the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole involves a multistep process that starts with the reaction of 2-methoxy-6-(p-tolyl)pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,4,5-triethoxyaniline to form the amide intermediate, which is then cyclized to form the oxadiazole ring. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c1-6-32-22-15-19(16-23(33-7-2)24(22)34-8-3)26-29-25(30-35-26)20-13-14-21(28-27(20)31-5)18-11-9-17(4)10-12-18/h9-16H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYZQYAMWGFFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=C(C=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

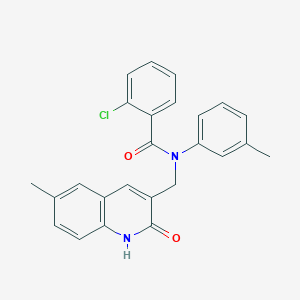

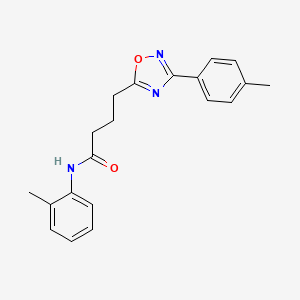

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7700443.png)
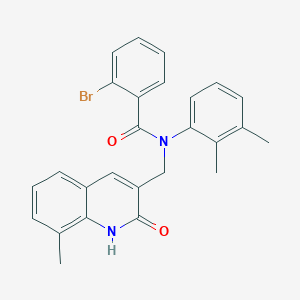


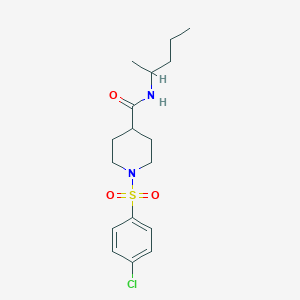
![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)

